molecular formula C16H12N2O B2516224 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile CAS No. 59615-75-7

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile

Cat. No.: B2516224
CAS No.: 59615-75-7
M. Wt: 248.285
InChI Key: YLSWSSCRJOUHEH-UHFFFAOYSA-N
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Description

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile is a chemical compound with the molecular formula C₁₆H₁₂N₂O It is known for its unique structure, which includes an indolizine ring system

Preparation Methods

The synthesis of 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of phenylacetonitrile and methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.

    Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic uses, including its role as a lead compound in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile stands out due to its unique indolizine ring system. Similar compounds include:

  • 7-Methyl-2-phenyl-6-cyan-3,5-dihydro-indolizinon
  • 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid

These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and potential .

Properties

IUPAC Name

7-methyl-5-oxo-2-phenyl-3H-indolizine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-11-7-14-8-13(12-5-3-2-4-6-12)10-18(14)16(19)15(11)9-17/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSWSSCRJOUHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(=CC2=C1)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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